molecular formula C20H25BrN2O3 B12498904 4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol

4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol

Cat. No.: B12498904
M. Wt: 421.3 g/mol
InChI Key: RSTPEQPFKBJWIO-UHFFFAOYSA-N
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Description

4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperidine ring, a bromophenyl group, and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The dimethoxyphenol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Shares the bromophenyl group and piperazine ring but lacks the dimethoxyphenol moiety.

    2,6-Dimethoxyphenol: Contains the dimethoxyphenol group but lacks the piperidine and bromophenyl groups.

    N-(2-Bromophenyl)piperidine: Similar structure but lacks the dimethoxyphenol group.

Uniqueness

4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromophenyl group, piperidine ring, and dimethoxyphenol moiety allows for diverse interactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

4-[[4-(2-bromoanilino)piperidin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H25BrN2O3/c1-25-18-11-14(12-19(26-2)20(18)24)13-23-9-7-15(8-10-23)22-17-6-4-3-5-16(17)21/h3-6,11-12,15,22,24H,7-10,13H2,1-2H3

InChI Key

RSTPEQPFKBJWIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)NC3=CC=CC=C3Br

Origin of Product

United States

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